4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Beschreibung
Eigenschaften
IUPAC Name |
4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14(2)17-12-18(22-8-10-24-11-9-22)23-19(21-17)16(13-20-23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHANBRFROCVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321005 | |
| Record name | 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900263-12-9 | |
| Record name | 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer due to its cytotoxic properties
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substitution Patterns
Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in substituents at positions 2, 5, 6, and 7. Key analogs include:
Key Observations :
Physical and Chemical Properties
- Solubility : Morpholine-containing derivatives exhibit moderate water solubility (e.g., 0.2 µg/mL for dimethyl analog in ). Halogenated variants (e.g., 10c in ) show lower solubility due to hydrophobic substituents .
- Molecular Weight : Ranges from ~294 (main compound) to >650 for glycohybrids, impacting bioavailability and blood-brain barrier penetration .
Spectral Characteristics
13C NMR Data Comparison :
Mass Spectrometry :
- The main compound ([M+H]+ = 294.148) differs from glycohybrids (e.g., 10c: [M+H]+ = 653.2311) due to the triazole-sugar moiety .
Biologische Aktivität
4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound notable for its unique structural features, including a pyrazolo[1,5-a]pyrimidine core and a morpholine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects.
Structural Characteristics
The compound's structure can be broken down as follows:
- Pyrazolo[1,5-a]pyrimidine Core : This moiety is known for its biological activity, particularly in inhibiting various kinases involved in cancer progression and inflammation.
- Morpholine Ring : Enhances solubility and bioavailability, making the compound more suitable for therapeutic applications.
- Isopropyl and Phenyl Substituents : These groups contribute to the compound's distinct chemical properties and may influence its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally similar to 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine have shown promise against various cancer cell lines.
Case Studies and Findings
-
Inhibition of Cancer Cell Lines :
- A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The results showed growth inhibition values with IC50 ranging from 3.79 µM to 42.30 µM .
- Another investigation into related compounds reported IC50 values of 0.01 µM against MCF7 and 0.03 µM against NCI-H460 cell lines .
- Mechanism of Action :
Anti-inflammatory Activity
Compounds within the pyrazolo[1,5-a]pyrimidine class have also been noted for their anti-inflammatory properties. They act by inhibiting various pro-inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Comparative Analysis of Similar Compounds
The table below summarizes the structural features and biological activities of compounds similar to 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(3-Methylpyrazol-1-yl)-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | Contains a methyl group on pyrazole | Kinase inhibition | Methyl substitution alters binding affinity |
| 4-(3-Pyridyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one | Lacks morpholine; has a pyridine ring | Anticancer properties | Different heterocyclic ring influences activity |
| 4-(2-Fluorophenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin | Fluorinated phenyl group | Antimicrobial activity | Fluorination enhances lipophilicity |
This comparison illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.
Conclusion and Future Directions
The unique combination of structural features in 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine positions it as a promising candidate for further research in medicinal chemistry. Future studies should focus on:
- Detailed Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.
- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings.
- Structural Modifications : Exploring how alterations to the molecular structure could enhance selectivity and potency against specific targets.
Q & A
Q. What are the common synthetic routes for preparing 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-keto esters) to form the pyrazolo[1,5-a]pyrimidine core .
Substitution at Position 7 : Reaction with morpholine derivatives under nucleophilic aromatic substitution (SNAr) conditions. For example, reacting 7-chloro precursors with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Key Data : Yield ranges from 45–70% depending on substituent steric effects .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assignments focus on pyrimidine ring protons (δ 8.2–8.5 ppm for H-2), morpholine protons (δ 3.6–3.8 ppm), and isopropyl groups (δ 1.2–1.4 ppm). 13C signals for the pyrimidine C-7 (δ 160–165 ppm) confirm morpholine substitution .
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]+ with <5 ppm error validate the molecular formula .
- X-ray Crystallography (if crystalline): Resolves bond angles and confirms planar pyrimidine-morpholine geometry (e.g., C–N bond length ~1.35 Å) .
Q. What initial biological screening assays are recommended for assessing therapeutic potential?
- Methodological Answer :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to doxorubicin .
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A2A receptor binding using [3H]ZM241385) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMAc or NMP to reduce side reactions (e.g., hydrolysis of chloro intermediates) .
- Catalysis : Use CuI (5 mol%) in SNAr reactions to accelerate morpholine substitution (reduces time from 12h to 4h) .
- Microwave-Assisted Synthesis : Achieve 85% yield in 30 minutes at 120°C vs. 65% yield in conventional heating .
- Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional (DMF, 12h) | 65 | 92 |
| Microwave (NMP, 0.5h) | 85 | 98 |
Q. What strategies resolve contradictions between computational predictions and experimental NMR data?
- Methodological Answer :
- Dynamic Effects : Account for tautomerism (e.g., pyrimidine ring proton exchange) using variable-temperature NMR (VT-NMR) to observe coalescence .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict chemical shifts (<0.3 ppm deviation) .
- Solvent Correction : Apply PCM models in computational tools to match experimental solvent (e.g., CDCl3 vs. DMSO-d6) .
Q. How does substitution at position 7 influence binding affinity to adenosine receptors?
- Methodological Answer :
- SAR Study : Morpholine at position 7 enhances water solubility and receptor selectivity (A2A vs. A1) due to H-bonding with Thr256 .
- Data Table :
| Substituent at Position 7 | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A2A/A1) |
|---|---|---|---|
| Morpholine | 12.3 | 450 | 36.6 |
| Piperidine | 28.7 | 320 | 11.1 |
| Unsubstituted | 210 | 890 | 4.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
